JTC-801 free base

Description

An antagonist of nociceptin receptor and analgesic agent, evaluated for its use in cancer treatment.

a nociceptin antagonist; structure in first source

Properties

CAS No. |

244218-93-7 |

|---|---|

Molecular Formula |

C26H25N3O2 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

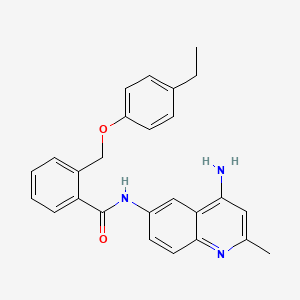

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |

InChI |

InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30) |

InChI Key |

VTGBZWHPJFMTKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTC 801 JTC-801 JTC801 N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

JTC-801 Free Base: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a potent and selective small molecule antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of JTC-801 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. Initially developed as an analgesic, recent research has unveiled a novel, independent mechanism of action for JTC-801 in the context of oncology, highlighting its potential as a multi-faceted therapeutic agent.[4][5]

Primary Mechanism of Action: NOP Receptor Antagonism

JTC-801 functions as a selective antagonist at the NOP receptor, a G protein-coupled receptor involved in a wide array of physiological processes, including pain modulation, anxiety, and reward.[2][6][7] Its antagonism of the NOP receptor forms the basis of its analgesic and anxiolytic effects.[6][8]

Quantitative Data: Receptor Binding and Functional Activity

The binding affinity and functional potency of JTC-801 have been characterized across various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of JTC-801

| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 8.2 | 94 ± 8.6 | [1] |

| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 44.5 | - | [7][9] |

| Human μ-opioid | [3H]-diprenorphine | CHO-K1 cells expressing human μ-opioid receptor | 102.9 | 325 | [1] |

| Human κ-opioid | - | Cell lines expressing human κ-opioid receptor | 1057.5 | >10,000 | [1][6] |

| Human δ-opioid | - | Cell lines expressing human δ-opioid receptor | 8647.2 | >10,000 | [1][6] |

| Rat NOP | - | Rat cerebrocortical membranes | - | 472 | [1][6] |

| Rat μ-opioid | - | Rat cerebrocortical membranes | - | 1831 | [1][6] |

Table 2: Functional Antagonist Activity of JTC-801

| Assay | Cell Line | Agonist | IC50 (µM) | Reference |

| Forskolin-induced cAMP accumulation | HeLa cells expressing ORL-1 receptor | Nociceptin (1 nM) | 2.58 | [1][9] |

Signaling Pathway of NOP Receptor Antagonism

The canonical signaling pathway initiated by the activation of the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JTC-801, as a competitive antagonist, binds to the NOP receptor and prevents the endogenous ligand N/OFQ from activating this pathway.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki and IC50) of JTC-801 for the NOP receptor.

-

Cell Preparation: Membranes were prepared from HeLa cells stably expressing the human ORL-1 receptor.[1][9]

-

Assay Conditions: Cell membranes were incubated with a fixed concentration of radiolabeled nociceptin (e.g., [3H]-nociceptin at 50 pM) and varying concentrations of JTC-801.[1]

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined from concentration-response curves, and Ki values were calculated using the Cheng-Prusoff equation.

-

Objective: To assess the functional antagonist activity of JTC-801.

-

Cell Culture: HeLa cells expressing the human ORL-1 receptor were used.[1][9]

-

Assay Procedure:

-

Cells were pre-incubated with various concentrations of JTC-801.

-

Forskolin (an adenylyl cyclase activator) was added to stimulate cAMP production.

-

Nociceptin was added to inhibit the forskolin-induced cAMP accumulation.

-

-

Measurement: Intracellular cAMP levels were measured using a suitable assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Data Analysis: The ability of JTC-801 to reverse the nociceptin-mediated inhibition of cAMP accumulation was quantified to determine its IC50 value.[1][9]

Secondary Mechanism of Action: Induction of Alkaliptosis in Cancer Cells

Recent studies have identified a novel mechanism of action for JTC-801 in oncology, where it selectively induces a pH-dependent form of cell death termed "alkaliptosis" in cancer cells.[4][5] This effect is independent of its activity at the NOP receptor.[4]

Signaling Pathway of JTC-801-Induced Alkaliptosis

JTC-801 initiates alkaliptosis by activating the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).[4][5] CA9 is a key regulator of intracellular pH, and its downregulation leads to intracellular alkalinization and subsequent cell death.

Experimental Protocols

-

Objective: To evaluate the cytotoxic effects of JTC-801 on cancer cell lines.

-

Cell Lines: A panel of cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines PANC1 and MiaPaCa2) and normal cells were used.[4][5]

-

Treatment: Cells were treated with a range of concentrations of JTC-801 for various time points.

-

Measurement: Cell viability was assessed using standard methods such as MTT assay, crystal violet staining, or automated cell counting.

-

Analysis: Dose-response curves were generated to determine the IC50 for cytotoxicity.

-

Objective: To determine the effect of JTC-801 on the intracellular pH of cancer cells.

-

Methodology:

-

Cancer cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Cells were then treated with JTC-801.

-

Changes in intracellular pH were monitored over time using fluorescence microscopy or a plate reader.

-

-

Outcome: An increase in intracellular pH following JTC-801 treatment would be indicative of alkalinization.

Additional Reported Mechanism: PI3K-Akt-mTOR Pathway Inhibition in Melanoma

A study has also suggested that JTC-801 can suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway.[10] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Conclusion

JTC-801 exhibits a complex pharmacological profile with at least two distinct mechanisms of action. Its primary role as a selective NOP receptor antagonist underpins its analgesic and anxiolytic properties. Concurrently, its ability to induce alkaliptosis in cancer cells via a NOP receptor-independent pathway, and potentially inhibit the PI3K-Akt-mTOR pathway, opens up exciting new avenues for its therapeutic application in oncology. Further research is warranted to fully elucidate the intricate molecular interactions of JTC-801 and to explore its full therapeutic potential in a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JTC-801 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

JTC-801: A Technical Guide to its Function as a Nociceptin/Orphanin FQ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801, with the chemical name N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, have complex and sometimes opposing roles in pain modulation. JTC-801 has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological functions of the N/OFQ-NOP system and as a potential therapeutic agent for various pain states, particularly those with a neuropathic component.[2] This technical guide provides an in-depth overview of the core pharmacology of JTC-801, including its binding characteristics, in vitro and in vivo functional effects, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate the replication and further investigation of its properties.

Core Function: Selective NOP Receptor Antagonism

JTC-801 functions as a competitive antagonist at the NOP receptor.[3][4] It exhibits high affinity and selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ), making it a valuable tool for dissecting the specific roles of the N/OFQ system.[3][5] Its antagonist activity has been demonstrated by its ability to inhibit the binding of radiolabeled N/OFQ and to block N/OFQ-mediated intracellular signaling events.[4]

Quantitative Data

The following tables summarize the key quantitative data describing the pharmacological profile of JTC-801.

Table 1: In Vitro Binding Affinity and Functional Antagonism of JTC-801

| Parameter | Receptor | Cell Line/Tissue | Value | Reference(s) |

| Binding Affinity (Ki) | ||||

| Human NOP (ORL-1) | HeLa cells | 8.2 nM | [1][6] | |

| Human NOP (ORL-1) | HeLa cells | 44.5 nM | [4][7] | |

| Human μ-opioid | Recombinant | 102.9 nM | [8] | |

| Human κ-opioid | Recombinant | 1057.5 nM | [1][8] | |

| Human δ-opioid | Recombinant | 8647.2 nM | [1][8] | |

| Inhibitory Concentration (IC50) | ||||

| Radioligand Binding | ||||

| Human NOP (ORL-1) | HeLa cells | 94 ± 8.6 nM | [1][8] | |

| Rat NOP (ORL-1) | Cerebrocortical membrane | 472 nM | [1][9] | |

| Human μ-opioid | Recombinant | 325 nM | [1] | |

| Rat μ-opioid | Cerebrocortical membrane | 1831 nM | [1][9] | |

| Human δ-opioid | Recombinant | >10 μM | [1] | |

| Human κ-opioid | Recombinant | >10 μM | [1] | |

| Functional Antagonism | ||||

| cAMP Accumulation | Human NOP (ORL-1) | HeLa cells | 2.58 μM | [1][3][4] |

Table 2: In Vivo Analgesic Efficacy of JTC-801

| Animal Model | Species | Administration Route | Effect | Minimum Effective Dose (MED) / ED50 | Reference(s) |

| Nociceptin-induced Allodynia | Mouse | Intravenous (i.v.) | Antagonism of allodynia | 0.01 mg/kg | [4][10] |

| Mouse | Oral (p.o.) | Antagonism of allodynia | 1 mg/kg | [4][10] | |

| Hot-Plate Test | Mouse | Intravenous (i.v.) | Increased escape response latency | 0.01 mg/kg | [4] |

| Mouse | Oral (p.o.) | Increased escape response latency | 1 mg/kg | [4] | |

| Formalin Test (Rat) | Rat | Intravenous (i.v.) | Reduction of 1st and 2nd phase nociceptive response | 0.01 mg/kg | [4][7] |

| Rat | Oral (p.o.) | Reduction of 1st and 2nd phase nociceptive response | 1 mg/kg | [4][7] | |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Systemic | Reversal of tactile allodynia | 3-30 mg/kg | [2] |

| Rat | Spinal | Reversal of tactile allodynia | 22.5 and 45 pg | [2] |

Signaling Pathways

JTC-801, by antagonizing the NOP receptor, blocks the downstream signaling cascades initiated by N/OFQ. The NOP receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] Furthermore, the βγ subunits of the dissociated G-protein can directly modulate ion channels, most notably G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1][11]

Recent studies have also implicated JTC-801 in other signaling pathways, such as the PI3K-Akt-mTOR and NF-κB pathways, particularly in the context of its anti-cancer properties. However, its primary and most well-characterized function remains its antagonism of the NOP receptor's canonical Gi/o signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of JTC-801.

In Vitro Assays

This assay determines the binding affinity of JTC-801 for the NOP receptor by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-Nociceptin.

Materials:

-

HeLa cells stably expressing the human NOP receptor

-

[³H]-Nociceptin (specific activity ~80-100 Ci/mmol)

-

JTC-801

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HeLa cells expressing the NOP receptor to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Varying concentrations of JTC-801 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

A fixed concentration of [³H]-Nociceptin (typically at or below its Kd, e.g., 0.5 nM).

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

-

For non-specific binding, add a high concentration of unlabeled Nociceptin (e.g., 1 µM).

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of JTC-801.

-

Determine the IC50 value (the concentration of JTC-801 that inhibits 50% of specific [³H]-Nociceptin binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Nociceptin and Kd is its dissociation constant.

-

This functional assay assesses the antagonist activity of JTC-801 by measuring its ability to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP production.

Materials:

-

HeLa cells stably expressing the human NOP receptor

-

JTC-801

-

Nociceptin (N/OFQ)

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture:

-

Seed HeLa cells expressing the NOP receptor in a 96-well plate and grow to near confluency.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of JTC-801 (e.g., 10⁻⁹ to 10⁻⁴ M) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Add a fixed concentration of Nociceptin (typically its EC80 for inhibition of cAMP) and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of JTC-801.

-

Determine the IC50 value for JTC-801's reversal of Nociceptin's inhibitory effect using non-linear regression analysis.

-

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. JTC-801's antagonist activity is determined by its ability to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.

Materials:

-

Rat brain membranes (e.g., from cerebral cortex)

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

JTC-801

-

Nociceptin (N/OFQ)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge and wash the membrane pellet as described for the radioligand binding assay.

-

-

Binding Reaction:

-

In a 96-well plate, add the following:

-

Assay buffer

-

Varying concentrations of JTC-801.

-

A fixed concentration of Nociceptin (e.g., 1 µM).

-

GDP (e.g., 10-100 µM) to reduce basal binding.

-

Rat brain membranes (typically 10-20 µg of protein per well).

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

-

Filtration and Quantification:

-

Terminate the reaction and filter as described for the radioligand binding assay.

-

Quantify the radioactivity on the filters.

-

-

Data Analysis:

-

Calculate the percentage of N/OFQ-stimulated [³⁵S]GTPγS binding in the presence of JTC-801.

-

Plot the percentage of stimulation against the log concentration of JTC-801 to determine its inhibitory effect.

-

In Vivo Assays

This test assesses the analgesic effect of JTC-801 against a thermal pain stimulus.

Materials:

-

Mice or rats

-

Hot-plate apparatus with adjustable temperature

-

JTC-801

-

Vehicle control

Procedure:

-

Acclimatization:

-

Acclimatize the animals to the testing room for at least 1 hour before the experiment.

-

-

Baseline Measurement:

-

Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 52-55°C).

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

-

A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

-

Drug Administration:

-

Administer JTC-801 or vehicle via the desired route (e.g., intravenously or orally).

-

-

Post-Treatment Measurement:

-

At various time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Compare the response latencies or %MPE between the JTC-801 and vehicle-treated groups.

-

This model of inflammatory pain assesses the effect of JTC-801 on both acute (neurogenic) and tonic (inflammatory) pain.

Materials:

-

Rats or mice

-

Formalin solution (e.g., 2.5-5% in saline)

-

Observation chamber

-

JTC-801

-

Vehicle control

Procedure:

-

Acclimatization:

-

Place the animals in the observation chamber for at least 30 minutes to acclimatize.

-

-

Drug Administration:

-

Administer JTC-801 or vehicle prior to formalin injection (e.g., 30 minutes for i.p. or 60 minutes for p.o.).

-

-

Formalin Injection:

-

Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately after injection, observe and record the cumulative time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (acute phase): 0-5 minutes post-injection.

-

Phase 2 (tonic phase): 15-30 minutes post-injection.

-

-

-

Data Analysis:

-

Compare the total time spent licking/biting in each phase between the JTC-801 and vehicle-treated groups.

-

Conclusion

JTC-801 is a well-characterized, selective NOP receptor antagonist that has proven to be an invaluable tool in pain research. Its ability to potently and selectively block the actions of the N/OFQ-NOP system has provided significant insights into the role of this system in various physiological and pathological processes. The comprehensive data and detailed methodologies presented in this guide are intended to support further research into the therapeutic potential of targeting the NOP receptor with compounds like JTC-801 for the management of pain and other neurological disorders.

References

- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. Binding of GTPgamma[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

An In-depth Technical Guide to the Chemical Properties and Structure of JTC-801 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of JTC-801 free base, a potent and selective antagonist of the opioid receptor-like1 (ORL-1), also known as the nociceptin receptor.[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Structure

JTC-801 is an aminoquinoline derivative.[2] The free base is the neutral form of the molecule, distinct from its more commonly supplied hydrochloride salt.

-

IUPAC Name: N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide[1]

-

CAS Number: 244218-93-7[2]

The structure of JTC-801 incorporates a central benzamide scaffold linked to a 4-amino-2-methylquinoline moiety and a (4-ethylphenoxy)methyl group. This specific arrangement is crucial for its high affinity and selectivity for the ORL-1 receptor.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide[1] |

| CAS Number | 244218-93-7[2] |

| Molecular Formula | C26H25N3O2[1][2] |

| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N[3] |

| InChI Key | VTGBZWHPJFMTKS-UHFFFAOYSA-N[2] |

| InChI | InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These parameters are essential for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 411.5 g/mol | [2] |

| Exact Mass | 411.195 Da | [2] |

| Appearance | White to off-white solid powder | [2] |

| LogP | 6.484 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Complexity | 577 | [2] |

| Topological Polar Surface Area (tPSA) | 80.73 Ų | [4] |

Solubility

Solubility data is critical for designing both in vitro and in vivo experiments. The following table summarizes the known solubility of JTC-801. It is important to note that much of the available solubility data pertains to the hydrochloride salt (JTC-801 HCl, MW: 447.96 g/mol ), which is generally more soluble in aqueous media.

Table 3: Solubility Profile of JTC-801

| Solvent | Form | Concentration | Notes |

| DMSO | HCl Salt | 100 mg/mL (223.23 mM) | Ultrasonic may be needed.[5][6] |

| DMSO | HCl Salt | 90 mg/mL (200.91 mM) | Use fresh DMSO as it is hygroscopic.[7] |

| DMSO | HCl Salt | ≥20 mg/mL | [8] |

| Water | HCl Salt | ≥ 0.33 mg/mL (0.74 mM) | Saturation unknown.[5][6] |

| Water | HCl Salt | Insoluble | [7] |

| Ethanol | HCl Salt | 31 mg/mL | [7] |

| Ethanol | HCl Salt | 8.96 mg/mL (20 mM) |

For in vivo studies, various formulations have been described to achieve a clear solution, typically starting with dissolution in DMSO followed by dilution with other excipients like PEG300, Tween-80, and saline or corn oil.[6]

Mechanism of Action and Signaling Pathways

JTC-801's primary mechanism of action is as a selective antagonist of the ORL-1 receptor.[1] It binds to this receptor with high affinity, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[5] This antagonism has been shown to produce analgesic effects in various animal models of pain.[1]

Beyond its role in nociception, JTC-801 has been investigated for its anticancer properties, where it influences distinct signaling pathways.

JTC-801 competitively binds to the ORL-1 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of N/OFQ to ORL-1 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. JTC-801 blocks this effect.[5][9] At a concentration of 10 µM, it reverses the inhibitory action of nociceptin on forskolin-induced cAMP accumulation.[5][6]

Caption: JTC-801 blocks Nociceptin binding to the ORL-1 receptor.

In melanoma cells, JTC-801 has been shown to suppress cell proliferation, migration, and invasion by inhibiting the PI3K-Akt-mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Caption: JTC-801 inhibits the PI3K-Akt-mTOR pathway in melanoma.

In pancreatic cancer cells, JTC-801 induces a pH-dependent form of cell death known as alkaliptosis.[11][12] This process is initiated by the activation of the NF-κB signaling pathway. Activated NF-κB then represses the expression of Carbonic Anhydrase 9 (CA9), an enzyme critical for maintaining pH balance in cancer cells. The resulting intracellular alkalinization leads to cell death.[11][12]

Caption: JTC-801 induces alkaliptosis by modulating NF-κB and CA9.

Experimental Protocols

The pharmacological profile of JTC-801 has been characterized through various in vitro and in vivo experiments. Below are summaries of key methodologies.

-

Objective: To determine the binding affinity (Ki) and functional activity (IC50) of JTC-801 at the ORL-1 receptor.

-

Methodology (Binding Assay):

-

Membranes from HeLa cells expressing the human ORL-1 receptor are prepared.[9]

-

The membranes are incubated with a radiolabeled ligand, [³H]-nociceptin.[5]

-

Increasing concentrations of JTC-801 are added to compete with the radioligand for binding to the receptor.[5]

-

The amount of bound radioactivity is measured after separating the bound and free radioligand.

-

The Ki value is calculated from the IC50 value (the concentration of JTC-801 that inhibits 50% of the specific binding of the radioligand).[5] JTC-801 has a reported Ki of 8.2 nM for the ORL-1 receptor.[5][6]

-

-

Methodology (Functional Assay - cAMP Accumulation):

-

HeLa cells expressing the ORL-1 receptor are treated with forskolin to stimulate the production of cyclic AMP (cAMP).[9]

-

Nociceptin is added, which inhibits this forskolin-stimulated cAMP accumulation.[9]

-

JTC-801 is co-incubated at various concentrations to measure its ability to antagonize the inhibitory effect of nociceptin.[9]

-

The concentration of JTC-801 that reverses 50% of the nociceptin-induced inhibition is determined as the IC50 value.[9]

-

-

Objective: To evaluate the analgesic effects of JTC-801 in animal models of pain.

-

Methodology (Mouse Hot-Plate Test):

-

Mice are placed on a heated surface (hot plate) maintained at a constant temperature.[9]

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is measured. This is the escape response latency (ERL).[9]

-

JTC-801 is administered either intravenously (i.v.) or orally (p.o.) prior to the test.[9]

-

An increase in the ERL compared to vehicle-treated animals indicates an anti-nociceptive effect.[9]

-

-

Methodology (Rat Formalin Test):

-

A dilute solution of formalin is injected into the plantar surface of a rat's hind paw, inducing a biphasic pain response.[6]

-

The first phase (acute pain) occurs shortly after injection, followed by a second phase (inflammatory pain).[9]

-

Nociceptive behaviors, such as licking or flinching the injected paw, are quantified during both phases.[6]

-

JTC-801 is administered prior to the formalin injection.[6]

-

A reduction in nociceptive behaviors in either phase indicates an analgesic effect.[9]

-

Disclaimer: The experimental protocols described are based on published literature. These methods are for reference only and have not been independently confirmed.[5][6]

Conclusion

This compound is a well-characterized, selective ORL-1 receptor antagonist with significant potential as a research tool and a lead compound for the development of novel analgesics and anti-cancer therapeutics. Its detailed chemical properties, established mechanisms of action, and defined structure provide a solid foundation for further investigation by researchers and drug development professionals.

References

- 1. JTC-801 - Wikipedia [en.wikipedia.org]

- 2. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]

- 3. Jtc-801 | C26H26ClN3O2 | CID 5311339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier 美国InvivoChem [invivochem.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. JTC-801 = 98 HPLC 244218-51-7 [sigmaaldrich.com]

- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTC-801: A Deep Dive into its Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801, chemically known as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like1 (ORL1) receptor.[1] This technical guide provides an in-depth analysis of the selectivity profile of JTC-801 for the NOP receptor versus the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: JTC-801 Receptor Selectivity Profile

The selectivity of JTC-801 is primarily defined by its binding affinity (Ki) and its functional inhibition (IC50) at the NOP receptor compared to other opioid receptors. The following tables consolidate the available quantitative data from in vitro studies.

Table 1: Binding Affinity (Ki) of JTC-801 for Human Opioid Receptors

| Receptor | Ki (nM) | Reference |

| NOP (ORL1) | 8.2 | [2][3] |

| MOP (μ) | 102.9 | [2] |

| KOP (κ) | 1057.5 | [2] |

| DOP (δ) | 8647.2 | [2] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibitory Activity (IC50) of JTC-801

| Assay | Receptor | Cell Line/Tissue | IC50 (nM) | Reference |

| [³H]-nociceptin Binding | Human NOP (ORL1) | HeLa cells | 94 ± 8.6 | [2] |

| Ligand Binding | Human MOP (μ) | - | 325 | [2] |

| Ligand Binding | Human KOP (κ) | - | >10,000 | [2] |

| Ligand Binding | Human DOP (δ) | - | >10,000 | [2] |

| [³H]-nociceptin Binding | Rat NOP (ORL1) | Cerebrocortical membrane | 472 | [2][4] |

| Ligand Binding | Rat MOP (μ) | Cerebrocortical membrane | 1831 | [2][4] |

| Forskolin-induced cAMP accumulation | Human NOP (ORL1) | HeLa cells | 2580 | [1][2] |

IC50 is the concentration of JTC-801 required to inhibit 50% of the specific binding or functional response.

Based on the binding affinity data, JTC-801 demonstrates a clear selectivity for the NOP receptor. It is approximately 12.5-fold more selective for NOP over MOP, 129-fold over KOP, and over 1000-fold over the DOP receptor.[3][4]

Experimental Protocols

The characterization of JTC-801's selectivity has been established through several key in vitro experiments. The following sections detail the generalized methodologies for these assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (JTC-801) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of JTC-801 for NOP, MOP, DOP, and KOP receptors.

Materials:

-

Membrane preparations from cells expressing the human recombinant NOP, MOP, DOP, or KOP receptors (e.g., HeLa or CHO cells).

-

Radioligands: [³H]-nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, and [³H]-U69,593 for KOP.

-

JTC-801 in a range of concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and varying concentrations of JTC-801.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the JTC-801 concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the antagonist activity of JTC-801 by measuring its ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (IC50) of JTC-801 as a NOP receptor antagonist.

Materials:

-

HeLa or CHO cells expressing the human NOP receptor.

-

Nociceptin (NOP receptor agonist).

-

Forskolin (an adenylyl cyclase activator).

-

JTC-801 in a range of concentrations.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with various concentrations of JTC-801.

-

Stimulation: Add a fixed concentration of nociceptin and forskolin to the wells. Nociceptin, through the Gi-coupled NOP receptor, will inhibit the forskolin-induced increase in cAMP.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of the nociceptin effect against the logarithm of the JTC-801 concentration to determine the IC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. As an antagonist, JTC-801 is expected to inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Objective: To confirm the antagonist activity of JTC-801 at the NOP receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the NOP receptor.

-

Nociceptin.

-

JTC-801.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the membranes with GDP and JTC-801.

-

Stimulation: Add nociceptin to stimulate G protein activation.

-

Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the ability of JTC-801 to inhibit the nociceptin-stimulated [³⁵S]GTPγS binding.

Mandatory Visualizations

Signaling Pathway of the NOP Receptor

Caption: NOP receptor signaling pathway and the antagonistic action of JTC-801.

Experimental Workflow: Competitive Radioligand Binding Assay

References

- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

in vivo effects of JTC-801 on the central nervous system

An In-Depth Technical Guide on the In Vivo Effects of JTC-801 on the Central Nervous System

Introduction

JTC-801, or [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like1 (ORL1) receptor.[1][2] As the fourth member of the opioid receptor family, the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct system that modulates a variety of physiological processes within the central nervous system (CNS), including pain, anxiety, and stress responses.[3][4] JTC-801 has garnered significant interest in the scientific community due to its ability to cross the blood-brain barrier and its demonstrated efficacy in various preclinical models of CNS disorders.[5] This technical guide provides a comprehensive overview of the in vivo effects of JTC-801 on the CNS, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

JTC-801 exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of the endogenous ligand N/OFQ.[5][6] The N/OFQ-NOP system is known to have a complex role in the CNS. For instance, supraspinal administration of N/OFQ can produce hyperalgesia, while spinal administration tends to be analgesic.[5] By antagonizing the NOP receptor, JTC-801 can reverse N/OFQ-mediated effects, leading to potent anti-nociceptive and anxiolytic outcomes in animal models.[2][7] Its mechanism is distinct from classical opioid analgesics, as its effects are not reversed by the opioid antagonist naloxone.[2]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data regarding JTC-801's binding affinity and its in vivo efficacy in various CNS-related models.

Table 1: Receptor Binding and In Vitro Functional Activity

| Parameter | Receptor/Assay | Species/System | Value | Reference |

| Ki | Human ORL1 (NOP) | Recombinant (HeLa cells) | 8.2 nM | [6] |

| Ki | Human ORL1 (NOP) | Recombinant (HeLa cells) | 44.5 nM | [2] |

| IC50 | [³H]-nociceptin binding | Human ORL1 (HeLa cells) | 94 ± 8.6 nM | [6] |

| IC50 | Forskolin-induced cAMP | Human ORL1 (HeLa cells) | 2.58 µM | [2] |

| IC50 | Human µ-opioid receptor | 325 nM | [6] | |

| IC50 | Human δ-opioid receptor | >10 µM | [6] | |

| IC50 | Human κ-opioid receptor | >10 µM | [6] |

Table 2: In Vivo Efficacy in Pain and Anxiety Models

| Model | Species | Administration | Dosage | Key Effect | Reference |

| Nociceptin-induced Allodynia | Mouse | i.v. | ≥ 0.01 mg/kg | Antagonized allodynia | [2] |

| Mouse | p.o. | ≥ 1 mg/kg | Antagonized allodynia | [2] | |

| Hot Plate Test | Mouse | i.v. | 0.01 mg/kg (MED) | Prolonged escape response latency | [2] |

| Mouse | p.o. | 1 mg/kg (MED) | Prolonged escape response latency | [2] | |

| Formalin Test (Phase 1 & 2) | Rat | i.v. | 0.01 mg/kg (MED) | Reduced nociceptive response | [2] |

| Rat | p.o. | 1 mg/kg (MED) | Reduced nociceptive response | [2] | |

| Neuropathic Pain (CCI) | Rat | p.o. (in food) | 0.03% - 0.06% | Dose-dependently normalized paw withdrawal latency | [8] |

| Neuropathic Pain (L5 Transection) | Mouse | p.o. | Dose-dependent | Relieved thermal hyperalgesia | [9] |

| PTSD Model (SPS) | Rat | i.p. (daily) | 6 mg/kg | Reversed mechanical allodynia, thermal hyperalgesia, and anxiety | [5][7] |

| Nitrous Oxide Analgesia | Mouse | i.p. | 0.05 - 5 mg/kg | Suppressed N₂O-induced analgesia | [6][10] |

CCI: Chronic Constriction Injury; SPS: Single-Prolonged Stress; i.v.: intravenous; p.o.: oral; i.p.: intraperitoneal; MED: Minimum Effective Dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of JTC-801.

Single-Prolonged Stress (SPS) Model for PTSD

This rat model is used to induce long-lasting behavioral and physiological symptoms resembling those of post-traumatic stress disorder.[5][7]

-

Animals: Male Sprague Dawley rats are used.

-

Procedure:

-

Immobilization: Rats are restrained for 2 hours in flat-bottomed plastic restrainers.

-

Forced Swim: Immediately following restraint, rats are placed in a cylindrical container filled with water (24°C) for 20 minutes.

-

Rest and Recovery: Rats are allowed to recuperate for 15 minutes.

-

Ether Exposure: Animals are exposed to ether vapor until loss of consciousness.

-

-

JTC-801 Administration: In the cited study, JTC-801 (6 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily from day 7 to day 21 post-SPS.[5][7]

-

Behavioral Assessments:

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model induces peripheral neuropathy and is used to study chronic pain states.[8]

-

Animals: Male Sprague Dawley rats are used.

-

Procedure:

-

The rat is anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures are tied around the nerve with about 1 mm spacing.

-

-

JTC-801 Administration: JTC-801 was mixed into the food at concentrations of 0.03% (low dose) and 0.06% (high dose) and provided orally.[8]

-

Pain Assessment: Paw withdrawal latency (PWL) to a thermal stimulus (e.g., radiant heat) is measured to assess heat-evoked hyperalgesia.[8]

Mouse Hot Plate Test

This is a classic test for assessing the efficacy of analgesics against acute thermal pain.[2]

-

Animals: Mice are used.

-

Procedure:

-

The mouse is placed on a heated surface (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

-

JTC-801 Administration: The drug is administered intravenously (i.v.) or orally (p.o.) at specified times before the test.[2]

-

Outcome: An increase in the escape response latency indicates an anti-nociceptive effect.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to JTC-801's action on the central nervous system.

Caption: JTC-801 competitively antagonizes the NOP receptor, blocking N/OFQ-mediated signaling.

Caption: JTC-801 alleviates neuropathic pain by inhibiting the N/OFQ-nNOS-NO pathway.[9]

Caption: A typical workflow for evaluating the in vivo CNS effects of JTC-801.[5][7]

Conclusion

JTC-801 is a well-characterized NOP receptor antagonist with significant and potent effects on the central nervous system. Extensive in vivo research has demonstrated its efficacy in alleviating symptoms of chronic pain and anxiety in various rodent models.[5][7][8] Its mechanism of action, which involves the blockade of the N/OFQ-NOP system and downstream signaling pathways such as nitric oxide production, distinguishes it from traditional opioid compounds.[2][9] The quantitative data and detailed protocols presented herein provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of NOP receptor antagonists for a range of neurological and psychiatric disorders. The consistent preclinical findings suggest that compounds like JTC-801 represent a promising new class of analgesics and anxiolytics.[2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of neuropathic pain by the nociceptin/orphanin FQ antagonist JTC-801 is mediated by inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nociceptin receptor antagonist JTC-801 inhibits nitrous oxide-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTC-801 Free Base: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JTC-801 free base, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, for its application in neuroscience research. This document details its mechanism of action, pharmacological properties, and key experimental protocols.

Introduction to this compound

JTC-801 is a non-peptide small molecule that acts as a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its chemical name is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide.[4] JTC-801 has demonstrated significant potential in preclinical studies for the treatment of pain and anxiety, making it a valuable tool for investigating the role of the N/OFQ system in various neurological processes.[5][6] It is orally active and exhibits good bioavailability and blood-brain barrier permeability.[5][7]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 244218-93-7[1] |

| Molecular Formula | C26H25N3O2[1] |

| Molecular Weight | 411.50 g/mol [1] |

Mechanism of Action

JTC-801 exerts its effects by selectively binding to and blocking the NOP receptor, a G protein-coupled receptor (GPCR).[8] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[8] The N/OFQ-NOP system is implicated in a wide range of physiological and pathological processes, including pain modulation, stress, anxiety, and reward.[5][9]

Upon activation by N/OFQ, the NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][9] JTC-801 acts as an antagonist, preventing N/OFQ from binding to the NOP receptor and thereby blocking these downstream signaling events.[7][10]

Signaling Pathway of NOP Receptor Antagonism by JTC-801

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. criver.com [criver.com]

- 3. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 9. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hot-plate analgesia testing [bio-protocol.org]

The Pharmacological Profile of JTC-801: A Comprehensive Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective small molecule with a dual pharmacological profile that makes it a valuable tool for a wide range of biomedical research. Initially characterized as a high-affinity antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1), JTC-801 has been instrumental in elucidating the physiological roles of the N/OFQ system, particularly in pain and anxiety. More recently, JTC-801 has been identified as a novel anti-cancer agent that induces a unique form of pH-dependent cell death in cancer cells, termed alkaliptosis. This guide provides a comprehensive overview of the pharmacological properties of JTC-801, detailed experimental protocols for its use as a research tool, and a summary of its known signaling pathways.

Pharmacological Profile

The pharmacological actions of JTC-801 are primarily centered around two distinct mechanisms: antagonism of the NOP receptor and induction of alkaliptosis in cancer cells.

NOP Receptor Antagonism

JTC-801 is a selective and potent antagonist of the NOP receptor, a G protein-coupled receptor (GPCR) involved in the modulation of pain, anxiety, and other neurological processes.

JTC-801 exhibits high affinity for the human NOP receptor and displays significant selectivity over other opioid receptors. This selectivity is crucial for its utility as a specific probe for the N/OFQ system.

Table 1: Binding Affinity and Selectivity of JTC-801

| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |

| NOP (ORL1) | Human | [³H]-nociceptin Binding | Kᵢ | 8.2 nM | [1][2][3] |

| Human | [³H]-nociceptin Binding | IC₅₀ | 94 nM | [1][4] | |

| Rat | Cerebrocortical Membranes | IC₅₀ | 472 nM | [1][5] | |

| μ-opioid | Human | Ligand Binding | Kᵢ | 102.9 nM | [1] |

| Human | Ligand Binding | IC₅₀ | 325 nM | [1] | |

| Rat | Cerebrocortical Membranes | IC₅₀ | 1831 nM | [1][5] | |

| κ-opioid | Human | Ligand Binding | Kᵢ | 1057.5 nM | [1] |

| Human | Ligand Binding | IC₅₀ | >10 μM | [1] | |

| δ-opioid | Human | Ligand Binding | Kᵢ | 8647.2 nM | [1] |

| Human | Ligand Binding | IC₅₀ | >10 μM | [1] |

JTC-801 acts as a functional antagonist at the NOP receptor, reversing the inhibitory effects of N/OFQ on adenylyl cyclase activity.

Table 2: In Vitro Functional Antagonism of JTC-801 at the NOP Receptor

| Assay | Cell Line | Effect of JTC-801 | Parameter | Value | Reference(s) |

| Forskolin-induced cAMP accumulation | HeLa cells expressing human NOP receptor | Reverses nociceptin-induced inhibition | IC₅₀ | 2.58 μM | [1][4][6] |

| [³⁵S]-GTPγS Binding | Rat brain membranes | Reverses N/OFQ-stimulated binding | - | 1 µM JTC-801 reverses the stimulatory effect of N/OFQ | [5] |

Anti-Cancer Activity: Induction of Alkaliptosis

Recent studies have unveiled a novel anti-cancer mechanism of JTC-801 that is independent of its NOP receptor antagonism. JTC-801 selectively induces a form of regulated cell death in cancer cells known as alkaliptosis.

JTC-801 induces alkaliptosis by activating the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).[7][8] CA9 is an enzyme crucial for maintaining pH balance in cells, and its downregulation by JTC-801 leads to intracellular alkalinization and subsequent cell death.[7][8] This effect is specific to cancer cells, with normal cells being relatively resistant.[7][8]

Table 3: In Vitro Anti-Cancer Activity of JTC-801

| Cell Line(s) | Assay Type | Effect | Concentration Range | Reference(s) |

| PANC1, MiaPaCa2, various other cancer cell lines | Cell Viability Assay | Induces cell death | 1.25–20 µM | [7] |

| PANC1, mPSCs | Clonogenic Cell Survival Assay | Inhibits long-term growth | 10 µM | [7] |

Oral administration of JTC-801 has been shown to inhibit tumor growth in various preclinical mouse models of cancer.

Table 4: In Vivo Anti-Cancer Efficacy of JTC-801

| Tumor Model | Mouse Strain | JTC-801 Dose and Administration | Outcome | Reference(s) |

| PANC1 xenograft | Nude mice | 20 mg/kg, oral, once daily for 2 weeks | Inhibited tumor growth | [7] |

| Orthotopic KPC tumors | C57BL/6 mice | 20 mg/kg, oral, once daily for 3 weeks | Prolonged survival, reduced tumor size and weight | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing JTC-801 as a research tool.

In Vitro Assays

This protocol determines the binding affinity of JTC-801 for the NOP receptor.

-

Receptor Source: Membranes from HeLa cells stably expressing the human NOP receptor.

-

Radioligand: [³H]-nociceptin.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Procedure:

-

Prepare serial dilutions of JTC-801.

-

In a 96-well plate, combine the cell membranes, [³H]-nociceptin (at a concentration near its Kd), and varying concentrations of JTC-801.

-

For non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g., unlabeled nociceptin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of JTC-801 by non-linear regression analysis of the competition binding curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

This functional assay assesses the antagonist activity of JTC-801 at the NOP receptor.

-

Cell Line: HeLa cells expressing the human NOP receptor.

-

Reagents: Nociceptin, Forskolin, JTC-801, and a cAMP assay kit.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of JTC-801 for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of nociceptin (agonist) to the wells.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log concentration of JTC-801. Determine the IC₅₀ value, which represents the concentration of JTC-801 that reverses 50% of the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

-

This protocol measures the cytotoxic effects of JTC-801 on cancer cells.

-

Cell Lines: Various cancer cell lines (e.g., PANC1, MiaPaCa2).

-

Reagents: JTC-801, cell culture medium, and a cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based assay like CellTiter-Glo®).

-

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of JTC-801. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percent viability against the log concentration of JTC-801 to calculate the IC₅₀ value.

-

In Vivo Assays

This test assesses the central analgesic effects of JTC-801.

-

Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer JTC-801 or vehicle to the mice via the desired route (e.g., intravenous or oral).

-

At a predetermined time after drug administration, place the mouse on the heated surface of the hot plate.

-

Start a timer and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first clear nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Data Analysis: Compare the response latencies of the JTC-801-treated group with the vehicle-treated group using appropriate statistical tests. An increase in latency indicates an analgesic effect.

-

This model evaluates the effects of JTC-801 on both acute and tonic inflammatory pain.

-

Procedure:

-

Administer JTC-801 or vehicle to the rats.

-

After a set pre-treatment time, inject a dilute solution of formalin (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat in an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the duration of licking/biting in the JTC-801-treated group to the vehicle group for both phases. A reduction in this duration signifies an anti-nociceptive effect.

-

This protocol assesses the in vivo anti-cancer efficacy of JTC-801.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

-

Cell Line: A human cancer cell line of interest (e.g., PANC1).

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control and JTC-801).

-

Administer JTC-801 orally at the desired dose and schedule.

-

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare the final tumor volumes and weights between the JTC-801 and vehicle groups to determine the extent of tumor growth inhibition.

-

Signaling Pathways and Visualizations

The dual pharmacological actions of JTC-801 are mediated by distinct signaling pathways.

NOP Receptor Signaling Pathway

As an antagonist, JTC-801 blocks the canonical signaling cascade initiated by the binding of N/OFQ to the NOP receptor. This Gi/o-coupled receptor typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulates ion channel activity.

Caption: JTC-801 blocks N/OFQ-mediated NOP receptor signaling.

Alkaliptosis Signaling Pathway

JTC-801 induces cancer cell-specific death through a pathway involving NF-κB-mediated repression of CA9, leading to intracellular alkalinization.

Caption: JTC-801 induces alkaliptosis via NF-κB-mediated CA9 repression.

Conclusion

JTC-801 is a multifaceted research tool with well-characterized activities as both a NOP receptor antagonist and a novel anti-cancer agent. Its high selectivity for the NOP receptor makes it an invaluable probe for studying the N/OFQ system in pain, anxiety, and other neurological disorders. Furthermore, its unique ability to induce alkaliptosis in cancer cells opens new avenues for cancer research and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of JTC-801 by researchers in their respective fields.

References

- 1. Frontiers | Mechanisms of alkaliptosis [frontiersin.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

- 4. iris.unife.it [iris.unife.it]

- 5. researchgate.net [researchgate.net]

- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of alkaliptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

JTC-801: A Nociceptin/Orphanin FQ Receptor Antagonist for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. JTC-801, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, has emerged as a promising investigational compound.[1] Preclinical studies have consistently demonstrated its analgesic efficacy in various animal models of neuropathic pain, including chemotherapy-induced and nerve injury-induced pain. This technical guide provides a comprehensive overview of JTC-801, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, to support further research and development in the field of neuropathic pain therapeutics.

Introduction to JTC-801

JTC-801 is a potent and selective, orally active non-peptide antagonist of the NOP receptor.[1] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain modulation, where its effects can be complex.[1] While NOP receptor agonists can produce analgesia, antagonists like JTC-801 have also demonstrated significant pain-relieving properties, particularly in chronic pain states like neuropathic pain.[1][2] This suggests that endogenous N/OFQ may contribute to the maintenance of neuropathic pain, and blocking its action can provide therapeutic benefit.

Quantitative Data

The following tables summarize the key quantitative data for JTC-801 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of JTC-801

| Target | Species | Assay | Value | Reference |

| NOP (ORL-1) Receptor | Human | Ki | 8.2 nM | [3] |

| Human | Ki | 44.5 nM | [4] | |

| Rat | IC50 (Cerebrocortical membrane) | 472 nM | ||

| Human (HeLa cells) | IC50 ([3H]-nociceptin binding) | 94 ± 8.6 nM | ||

| Human (HeLa cells) | IC50 (cAMP accumulation) | 2.58 µM | [4] | |

| μ-Opioid Receptor | Human | Ki | 102.9 nM | |

| Human | IC50 | 325 nM | ||

| Rat | IC50 (Cerebrocortical membrane) | 1831 nM | ||

| κ-Opioid Receptor | Human | Ki | 1057.5 nM | |

| Human | IC50 | >10 µM | ||

| δ-Opioid Receptor | Human | Ki | 8647.2 nM | |

| Human | IC50 | >10 µM |

Table 2: Preclinical Efficacy of JTC-801 in Neuropathic Pain Models

| Neuropathic Pain Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Paclitaxel-Induced Neuropathy | Rat | Systemic (Single or Multiple) | Not specified | Significantly alleviated mechanical allodynia | [5][6] |

| Spinal Nerve Ligation (L5/L6) | Rat | Systemic (i.p.) | 3-30 mg/kg | Dose-dependent reversal of tactile allodynia | [7] |

| Rat | Spinal | 22.5 and 45 pg | Dose-dependent reversal of tactile allodynia | [7] | |

| Spinal Nerve Ligation (L5) | Mouse | Oral | Dose-dependent | Relieved thermal hyperalgesia | [8] |

| Chronic Constriction Injury (CCI) | Rat | Oral (in food) | 0.03% (low dose), 0.06% (high dose) | Dose-dependently normalized paw withdrawal latency to heat | [9] |

Mechanism of Action

JTC-801 exerts its analgesic effects in neuropathic pain through at least two key signaling pathways:

-

Inhibition of the PI3K/Akt Pathway: In a rat model of paclitaxel-induced neuropathic pain, JTC-801 was found to inhibit the activation of phosphatidylinositol 3-kinase (PI3K) and the phosphorylation of Akt in the dorsal root ganglion (DRG).[5][6][10] This pathway is known to be involved in neuronal survival and synaptic plasticity, and its upregulation may contribute to the sensitization of nociceptive pathways. By inhibiting this pathway, JTC-801 appears to reduce the expression of inflammatory cytokines.[5]

-

Inhibition of Nitric Oxide Production: In a mouse model of neuropathic pain induced by L5 spinal nerve transection, the analgesic effect of JTC-801 was linked to the inhibition of nitric oxide (NO) production.[8] The study found that nerve injury led to an increase in nitric oxide synthase (NOS) activity in the spinal cord, which was blocked by JTC-801.[8] NO is a key signaling molecule in pain transmission, and its overproduction can contribute to central sensitization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of JTC-801 for neuropathic pain.

Paclitaxel-Induced Neuropathic Pain Model

-

Animal Model: Male Sprague-Dawley rats are typically used.[11]

-

Induction of Neuropathy: Paclitaxel is dissolved in a vehicle (e.g., Cremophor EL and ethanol) and administered to the animals. A common dosing regimen is four intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days.[11]

-

Behavioral Testing (Mechanical Allodynia):

-

Apparatus: Von Frey filaments are used to assess the paw withdrawal threshold (PWT).

-

Procedure: Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate. The von Frey filaments, with logarithmically incremental stiffness, are applied to the plantar surface of the hind paw. The 50% PWT is determined using the up-down method. A significant decrease in PWT in the paclitaxel-treated group compared to the vehicle group indicates the development of mechanical allodynia.

-

-

Drug Administration: JTC-801 is administered systemically (e.g., intraperitoneally or orally) at various doses. Behavioral testing is performed at specific time points after drug administration.

-

Molecular Analysis (Western Blot):

-

Tissue Collection: Dorsal root ganglia (L4-L6) are collected after euthanasia.

-

Procedure: Tissues are homogenized and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against total and phosphorylated PI3K and Akt. Following incubation with secondary antibodies, protein bands are visualized and quantified.

-

Spinal Nerve Ligation (SNL) Model

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]

-

Surgical Procedure:

-

Behavioral Testing (Mechanical Allodynia and Thermal Hyperalgesia):

-

Mechanical Allodynia: Assessed using von Frey filaments as described in the paclitaxel model.

-

Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured. A decrease in PWL in the ligated paw compared to the contralateral paw or sham-operated animals indicates thermal hyperalgesia.

-

-

Drug Administration: JTC-801 can be administered systemically (i.p. or oral) or directly to the spinal cord (intrathecal).

-

Molecular Analysis (Nitric Oxide Synthase Activity):

-

Technique: NADPH diaphorase histochemistry is used to visualize NOS activity in spinal cord sections.

-

Procedure: Spinal cord tissue is collected, sectioned, and incubated with a solution containing NADPH and a chromogen (e.g., nitroblue tetrazolium). The intensity of the staining reflects NOS activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with JTC-801 in neuropathic pain studies.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3Kγ integrates cAMP and Akt signalling of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasp-pain.org [iasp-pain.org]

- 6. JTC-801 alleviates mechanical allodynia in paclitaxel-induced neuropathic pain through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropathic pain model [bio-protocol.org]

- 8. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 9. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ekamimaging.com [ekamimaging.com]

Methodological & Application

Application Notes and Protocols for JTC-801 Free Base in Vivo Dosing in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It has demonstrated potent anti-nociceptive effects in various acute and chronic pain models in rodents, as well as anxiolytic properties.[3][4][5] JTC-801 exhibits good bioavailability and blood-brain barrier permeability, making it a valuable tool for in vivo research.[3] These application notes provide detailed protocols for the in vivo administration of JTC-801 free base in rodent models, along with a summary of its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action